2-Thiazolamine, n-(3,4-dihydro-2h-pyrrol-5-yl)-5-methyl-
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Overview
Description
2-Thiazolamine, n-(3,4-dihydro-2h-pyrrol-5-yl)-5-methyl- is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, n-(3,4-dihydro-2h-pyrrol-5-yl)-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone in the presence of a base. The reaction conditions often include:
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures, typically around 80-120°C.
Catalysts: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, n-(3,4-dihydro-2h-pyrrol-5-yl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid, KMnO4 in water.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenated reagents like N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, n-(3,4-dihydro-2h-pyrrol-5-yl)-5-methyl- depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolamine: A simpler analog without the pyrrolidine moiety.
5-Methylthiazole: Lacks the amino and pyrrolidine groups.
Thiazole-4-carboxamide: Contains a carboxamide group instead of the pyrrolidine moiety.
Uniqueness
2-Thiazolamine, n-(3,4-dihydro-2h-pyrrol-5-yl)-5-methyl- is unique due to the presence of both the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity to biological targets and increase its chemical reactivity.
Properties
Molecular Formula |
C8H11N3S |
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Molecular Weight |
181.26 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H11N3S/c1-6-5-10-8(12-6)11-7-3-2-4-9-7/h5H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
XDBYSIOOTSCVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC2=NCCC2 |
Origin of Product |
United States |
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